Cinnamycin - 1405-39-6

Cinnamycin

Catalog Number: EVT-1184392
CAS Number: 1405-39-6
Molecular Formula: C89H125N25O25S3
Molecular Weight: 2041.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinnamycin is a natural product found in Streptomyces longisporoflavus, Streptomyces, and Streptomyces cinnamoneus with data available.
Source and Classification

Cinnamycin is classified as a lantibiotic, a type of peptide antibiotic characterized by the presence of unusual amino acids and post-translational modifications. It is specifically categorized as a class II lantibiotic due to its unique structural features, which include lanthionine and methyl-lanthionine bridges. The biosynthesis of cinnamycin is encoded by the cin gene cluster within Streptomyces cinnamoneus, which includes several genes responsible for its production and regulation .

Synthesis Analysis

The synthesis of cinnamycin begins with the expression of the structural gene lanA, which encodes a precursor peptide. This precursor undergoes several post-translational modifications to yield the mature antibiotic. Key steps in the synthesis include:

  • Dehydration: The serine and threonine residues in the precursor are dehydrated to form dehydroalanine and dehydrobutyrine, respectively.
  • Formation of Lanthionine Bridges: These dehydrated residues undergo intramolecular Michael addition with neighboring cysteine residues to form thioether bridges.
  • Hydroxylation: Aspartate at position 15 is hydroxylated.
  • Lysinoalanine Bridge Formation: A unique lysinoalanine bridge is formed between lysine 19 and serine 6 .

The entire process requires specific enzymes encoded by the cin gene cluster, including those responsible for proteolytic cleavage of the leader peptide and subsequent modifications .

Molecular Structure Analysis

Cinnamycin consists of a compact globular structure formed by a sequence of 19 amino acids. The general amino acid sequence includes:

  • Alanine (Ala)
  • Arginine (Arg)
  • Glutamine (Gln)
  • Phenylalanine (Phe)
  • Glycine (Gly)
  • Proline (Pro)
  • Valine (Val)
  • Aspartate (Asp)
  • Asparagine (Asn)
  • Lysine (Lys)

The structure features four critical bridges: one lanthionine bridge and two methyl-lanthionine bridges, along with a lysinoalanine bridge. These modifications significantly influence its biological activity and stability .

Chemical Reactions Analysis

Cinnamycin participates in various chemical reactions primarily related to its antimicrobial activity. It selectively binds to phosphatidylethanolamine (PE), a major lipid component of bacterial membranes. This binding disrupts membrane integrity, leading to cell lysis. The interactions between cinnamycin and PE are essential for understanding its mode of action as an antibiotic .

Additionally, the post-translational modifications during its biosynthesis involve complex enzymatic reactions that facilitate the formation of its unique structural features .

Mechanism of Action

Cinnamycin exerts its antimicrobial effects by binding specifically to phosphatidylethanolamine in bacterial membranes. This interaction alters membrane dynamics, leading to increased permeability and ultimately cell death. The mechanism involves:

  1. Membrane Binding: Cinnamycin preferentially binds to highly curved lipid membranes, which is characteristic of bacterial cells.
  2. Disruption of Membrane Integrity: Upon binding, it induces transbilayer lipid movement and alters membrane curvature, compromising membrane integrity.
  3. Immunity Mechanism: Streptomyces cinnamoneus possesses an immunity mechanism through the cinorf10 gene, which encodes a PE monomethyltransferase that modifies PE to prevent self-inhibition from cinnamycin .
Physical and Chemical Properties Analysis

Cinnamycin exhibits several important physical and chemical properties:

  • Molecular Formula: C79H114N20O25S3
  • Molecular Weight: Approximately 1,640 Da
  • Solubility: Soluble in water and organic solvents due to its polar amino acid composition.
  • Stability: The compound is stable under physiological conditions but sensitive to extreme pH levels.

These properties are crucial for its functionality as an antibiotic and influence its interactions with target membranes .

Applications

Cinnamycin has significant scientific applications, particularly in microbiology and pharmacology:

  • Antimicrobial Agent: Its primary application is as an antibiotic against Gram-positive bacteria, making it valuable in clinical settings for treating infections.
  • Research Tool: Cinnamycin serves as a model compound for studying membrane dynamics and antibiotic resistance mechanisms.
  • Biotechnology: Understanding its biosynthesis can lead to the development of novel antibiotics through genetic engineering techniques.
Introduction to Cinnamycin

Definition and Classification as a Type B Lantibiotic

Cinnamycin is a 19-amino acid antimicrobial peptide classified within the Type B lantibiotics, a subgroup of ribosomally synthesized and post-translationally modified peptides (RiPPs). It features a compact, globular three-dimensional structure stabilized by four characteristic thioether bridges: one meso-lanthionine (Lan), two (2S,3S,6R)-3-methyllanthionines (MeLan), and one (2S,8S)-lysinoalanine (LysAla) bridge [1] [7]. Unlike the elongated, pore-forming Type A lantibiotics (e.g., nisin), Type B lantibiotics like cinnamycin exhibit enzyme-inhibitory functions through specific lipid binding [5] [7]. Its sequence (Ala-Arg-Gln-Ala-Ala-Ala-Phe-Gly-Pro-Phe-Abu-Phe-Val-Ala-Asp-Gly-Asn-Abu-Lys) includes non-canonical residues such as erythro-3-hydroxy-L-aspartic acid (HyAsp) at position 15 and α-aminobutyric acid (Abu) [1]. With a molecular mass of 2,041.31 g/mol (C~89~H~125~N~25~O~25~S~3~), cinnamycin is among the smallest peptides with a well-defined tertiary structure [1] [3].

Table 1: Key Structural Features of Cinnamycin

FeatureDescription
ClassificationType B Lantibiotic
Amino Acid Residues19
Molecular Mass2,041.31 g/mol
Cross-Links1 Lan, 2 MeLan, 1 LysAla bridge
Unusual Residueserythro-3-Hydroxy-L-aspartic acid (HyAsp15), α-Aminobutyric acid (Abu)
Structural MotifGlobular, tetracyclic

Historical Discovery and Taxonomic Origins (Streptomyces cinnamoneus)

Cinnamycin was first isolated in 1952 from the soil bacterium Streptomyces cinnamoneus (previously classified under Streptoverticillium) [1] [8]. Benedict et al. identified it during antibiotic screening in Sapporo, Japan, noting its distinct cinnamon-like odor and potent activity against Gram-positive bacteria [8] [9]. The producing strain, Streptomyces cinnamoneus DSM 40005 (or ATCC 21532), belongs to the Actinomycetota phylum and thrives in terrestrial environments [8] [9]. Taxonomic reclassification in the 1990s resolved nomenclatural ambiguities, consolidating variants like "Streptomyces griseoverticillatus" under S. cinnamoneus [8]. The biosynthetic gene cluster (cin) was fully sequenced in 2003, revealing a 17-kb DNA segment encoding 15 genes responsible for cinnamycin production, including structural (cinA), modification (cinM, cinX), regulatory (cinKR), and immunity genes (cinorf10) [2] [6]. Heterologous expression of the cin cluster in Streptomyces lividans confirmed its sufficiency for cinnamycin biosynthesis [2].

Biological Significance and Unique Pharmacological Potential

Cinnamycin’s pharmacological significance stems from its unprecedented specificity for phosphatidylethanolamine (PE), a major phospholipid in bacterial and mammalian membranes [1] [3]. This binding induces membrane perturbations, including pore formation, lipid flip-flop, and curvature changes, leading to antimicrobial effects against Gram-positive pathogens (e.g., Bacillus subtilis) [3] [6]. Beyond antibiotics, cinnamycin’s PE targeting enables broader applications:

  • Anticancer Activity: Cinnamycin disrupts PE-rich cancer cell membranes (e.g., HeLa, ovarian, and pancreatic cells), inducing necrosis and calcium efflux at micromolar concentrations [4].
  • Diagnostic Tool: It serves as a molecular probe for PE localization in cellular membranes due to its selective binding [3] [7].
  • Therapeutic Modulation: By inhibiting PE-dependent enzymes, cinnamycin suppresses phospholipase A2 and angiotensin-converting enzyme, suggesting utility in inflammation and hypertension management [1] [7].

Table 2: Pharmacological Actions of Cinnamycin

ActionMechanismPotential Application
AntimicrobialBinds PE, causing membrane permeabilization and lipid flip-flopAntibiotic development
AnticancerDisrupts PE-rich cancer cell membranes, inducing necrosisOncology therapeutics
Enzyme InhibitionBlocks PE-dependent enzymes (e.g., phospholipase A2)Anti-inflammatory/antihypertensive drugs
Membrane ProbingSelective PE interaction enables cellular imagingDiagnostic imaging reagents

Cinnamycin’s stability—derived from its cross-linked structure—and minimal resistance development further underscore its translational potential [5] [6]. Unlike conventional antibiotics, its novel mechanism remains effective against vancomycin-resistant strains, positioning it as a next-generation therapeutic scaffold [5].

Properties

CAS Number

1405-39-6

Product Name

Cinnamycin

IUPAC Name

(1S,4S,13S,16S,19R,22S,25S,28R,31S,37S,41R,44R,47S,50S,53R,56R,65S)-44-amino-37-(2-amino-2-oxoethyl)-50-(3-amino-3-oxopropyl)-4,16,22-tribenzyl-47-(3-carbamimidamidopropyl)-31-[(R)-carboxy(hydroxy)methyl]-41,70-dimethyl-2,5,8,14,17,20,23,26,29,32,35,38,45,48,51,54,57,67-octadecaoxo-25-propan-2-yl-42,69,72-trithia-3,6,9,15,18,21,24,27,30,33,36,39,46,49,52,55,58,60,66-nonadecazapentacyclo[38.18.9.319,56.328,53.09,13]triheptacontane-65-carboxylic acid

Molecular Formula

C89H125N25O25S3

Molecular Weight

2041.3 g/mol

InChI

InChI=1S/C89H125N25O25S3/c1-43(2)66-84(133)109-59-41-140-40-58-79(128)108-60-42-142-45(4)68(86(135)105-55(75(124)110-66)34-48-22-12-7-13-23-48)111-76(125)54(33-47-20-10-6-11-21-47)104-82(131)61-26-17-31-114(61)65(118)38-98-72(121)53(32-46-18-8-5-9-19-46)103-78(127)57(106-80(60)129)36-95-29-15-14-24-52(87(136)137)102-85(134)67(112-77(126)56(35-63(92)116)99-64(117)37-97-83(132)69(113-81(59)130)70(119)88(138)139)44(3)141-39-49(90)71(120)100-50(25-16-30-96-89(93)94)73(122)101-51(74(123)107-58)27-28-62(91)115/h5-13,18-23,43-45,49-61,66-70,95,119H,14-17,24-42,90H2,1-4H3,(H2,91,115)(H2,92,116)(H,97,132)(H,98,121)(H,99,117)(H,100,120)(H,101,122)(H,102,134)(H,103,127)(H,104,131)(H,105,135)(H,106,129)(H,107,123)(H,108,128)(H,109,133)(H,110,124)(H,111,125)(H,112,126)(H,113,130)(H,136,137)(H,138,139)(H4,93,94,96)/t44-,45?,49+,50+,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,61+,66+,67?,68+,69+,70-/m1/s1

InChI Key

QJDWKBINWOWJNZ-IDGBIKHQSA-N

SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Synonyms

Lysine, cysteinylarginylglutaminylcysteinylcysteinylphenylalanylphenylalanylglycylprolyl-3-aminoalanyl-3-mercapto-2-aminobutanoylphenylalanylvalylcysteinyl-3-hydroxy-alpha-aspartylglycylasparaginyl-3-mercapto-2-aminobutanoyl-, cyclic (1-18),(4-14), (

Canonical SMILES

CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC4C(=O)NC(CS1)C(=O)NC(CNCCCCC(NC(=O)C(C(SCC(C(=O)NC(C(=O)NC(C(=O)N4)CCC(=O)N)CCCNC(=N)N)N)C)NC(=O)C(NC(=O)CNC(=O)C(NC3=O)C(C(=O)O)O)CC(=O)N)C(=O)O)C(=O)NC(C(=O)NCC(=O)N5CCCC5C(=O)NC(C(=O)N2)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C)CC8=CC=CC=C8

Isomeric SMILES

C[C@@H]1C2C(=O)N[C@@H](CCCCNC[C@H]3C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N[C@H]5C(SC[C@@H](C(=O)N3)NC(=O)[C@H](CSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)N)[C@H](C(=O)O)O)NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CC6=CC=CC=C6)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS1)N)CCCNC(=N)N)CCC(=O)N)C)CC7=CC=CC=C7)CC8=CC=CC=C8)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.